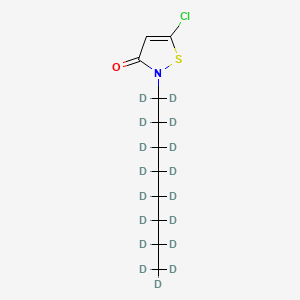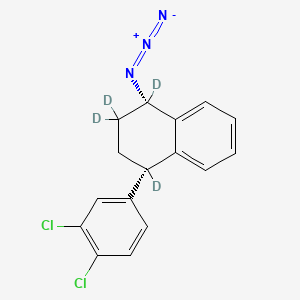![molecular formula C12H13N5 B563297 2-アミノ-3,7,8-トリメチル-3H-イミダゾ[4,5-f]キノキサリン-d3 CAS No. 1189421-19-9](/img/structure/B563297.png)
2-アミノ-3,7,8-トリメチル-3H-イミダゾ[4,5-f]キノキサリン-d3
概要
説明
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic amine known for its mutagenic and carcinogenic properties. It is a derivative of quinoxaline and is often studied for its role in food mutagenesis and its potential health impacts .
科学的研究の応用
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Used to investigate the mechanisms of mutagenesis and carcinogenesis.
Medicine: Explored for its potential role in cancer research and as a model compound for studying DNA interactions.
Industry: Utilized in the development of analytical standards and as a reference material for mutagenicity testing
作用機序
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known to be a mutagenic and carcinogenic heterocyclic amine . These types of compounds are typically activated in the body through a process of hydroxylation and subsequent O-acetylation .
Biochemical Pathways
The compound is thought to be metabolized in the body via cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The metabolite formed as a result of this process can react with DNA to form adducts , which may lead to mutations and potentially contribute to carcinogenesis.
Pharmacokinetics
It’s known that the compound is soluble in dmos and methanol , which suggests it could be absorbed in the body when ingested. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
It’s known to be a mutagenic and carcinogenic compound , suggesting that it could cause DNA damage and potentially lead to the development of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3. For instance, the compound’s stability could be affected by exposure to light and air . Additionally, factors such as the individual’s diet, lifestyle, and genetic makeup could influence how the compound is metabolized and its overall effects in the body.
生化学分析
Biochemical Properties
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 .
Cellular Effects
It is known to be a mutagenic and carcinogenic compound, suggesting that it may have significant effects on cell function .
Molecular Mechanism
It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .
Dosage Effects in Animal Models
In animal models, 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (200 and 400 ppm in the diet) has been shown to induce tumor formation in rats
Metabolic Pathways
The metabolic pathways of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involve its activation by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively .
準備方法
The synthesis of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the condensation of appropriate precursors under controlled conditions. One method involves the reaction of 2-nitro-3,7,8-trimethylquinoxaline with a reducing agent to form the corresponding amine . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
化学反応の分析
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include various substituted quinoxalines and amines .
類似化合物との比較
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
- 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
- 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine .
These compounds share structural similarities but differ in their substitution patterns, which can influence their chemical reactivity and biological activity.
特性
IUPAC Name |
7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)



![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)





![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)


